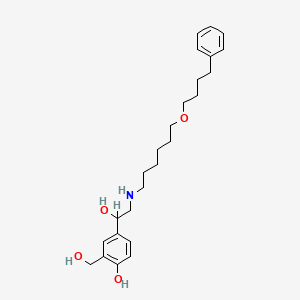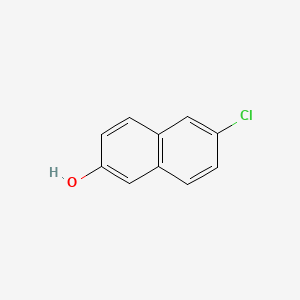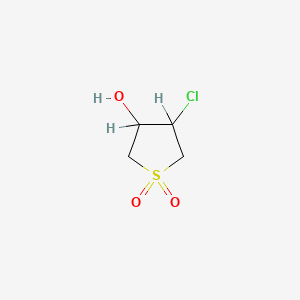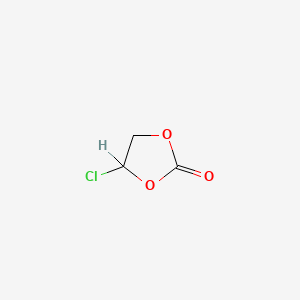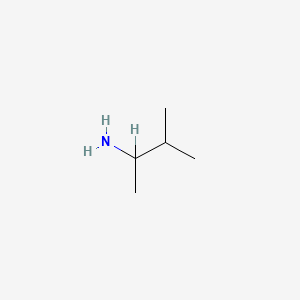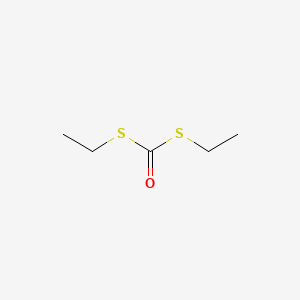
2-Chloro-3-hydroxybenzaldehyde
Vue d'ensemble
Description
2-Chloro-3-hydroxybenzaldehyde is an organic compound with the molecular formula C7H5ClO2. It is a chlorinated derivative of salicylaldehyde and is characterized by the presence of a chloro group at the second position and a hydroxyl group at the third position on the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research.
Applications De Recherche Scientifique
2-Chloro-3-hydroxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Safety and Hazards
Mécanisme D'action
Mode of Action
Aldehydes, such as 2-Chloro-3-hydroxybenzaldehyde, can undergo nucleophilic addition reactions with various biological molecules. For instance, they can react with hydroxylamine to form oximes or hydrazine to form hydrazones . The oxygen atom in these molecules acts as a nucleophile, competing with nitrogen. The reaction with oxygen leads to a reversible formation of a hemiketal, while the reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
Given its chemical structure, it may be involved in various biochemical reactions, such as the formation of oximes and hydrazones .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is permeable to the blood-brain barrier . It is also predicted to inhibit CYP1A2, an enzyme involved in drug metabolism .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its stability could be affected by factors such as temperature, pH, and light exposure . Furthermore, its efficacy could be influenced by the presence of other compounds that can react with it.
Analyse Biochimique
Biochemical Properties
2-Chloro-3-hydroxybenzaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of other aromatic compounds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for enzymes involved in oxidation-reduction reactions. The hydroxyl group in this compound allows it to form hydrogen bonds with proteins, influencing their structure and function. Additionally, the aldehyde group can form Schiff bases with amino groups in proteins, leading to potential enzyme inhibition or activation .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of transcription factors, leading to changes in gene expression. It can also affect cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through different pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to specific sites on enzymes, leading to either inhibition or activation of their activity. For instance, the aldehyde group can form covalent bonds with nucleophilic residues in enzyme active sites, resulting in enzyme inhibition. Additionally, the hydroxyl group can participate in hydrogen bonding, stabilizing or destabilizing enzyme-substrate complexes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or heat. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition or activation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as modulating enzyme activity or gene expression. At high doses, it can exhibit toxic or adverse effects, including cellular damage or apoptosis. Threshold effects have been observed, where a specific dosage range leads to significant changes in cellular function .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as aldehyde dehydrogenases, leading to the formation of corresponding carboxylic acids. The compound can also interact with cofactors such as NAD+ or NADH, influencing redox reactions and metabolic flux. These interactions can affect the levels of metabolites in different pathways, thereby altering cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can be taken up by cells via passive diffusion or active transport mediated by specific transporters. Once inside the cell, the compound can bind to proteins or other biomolecules, influencing its localization and accumulation. These interactions can affect the compound’s activity and function within different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with biomolecules. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may accumulate in the cytoplasm, nucleus, or mitochondria, where it can exert its effects on cellular processes. The localization of this compound can also affect its stability and activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Chloro-3-hydroxybenzaldehyde can be synthesized through several methods. One common method involves the chlorination of salicylaldehyde. The reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity. The reaction conditions, such as temperature, pressure, and concentration of reagents, are carefully controlled to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-3-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-chloro-3-hydroxybenzoic acid.
Reduction: Formation of 2-chloro-3-hydroxybenzyl alcohol.
Substitution: Formation of various substituted benzaldehydes depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Salicylaldehyde: Lacks the chloro group but has similar reactivity.
3-Chloro-2-hydroxybenzaldehyde: Similar structure but with different positioning of functional groups.
2-Hydroxybenzaldehyde: Lacks the chloro group and has different reactivity.
Uniqueness
2-Chloro-3-hydroxybenzaldehyde is unique due to the presence of both chloro and hydroxyl groups on the benzene ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Propriétés
IUPAC Name |
2-chloro-3-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO2/c8-7-5(4-9)2-1-3-6(7)10/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEEAPLJEIJXFFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50343939 | |
| Record name | 2-Chloro-3-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50343939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56962-10-8 | |
| Record name | 2-Chloro-3-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50343939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-3-hydroxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What spectroscopic techniques were employed to study 2-Chloro-3-hydroxybenzaldehyde and what structural insights were gained?
A1: The researchers utilized Fourier-Transform Laser Raman and Infrared spectroscopy to analyze the vibrational modes of this compound [, ]. These techniques provided information about the molecule's vibrational frequencies, which are directly related to its bond strengths and overall structure. By comparing experimental spectra with theoretical calculations obtained through ab initio methods, the researchers could assign specific vibrational modes to corresponding molecular motions, providing a detailed understanding of the molecule's structure.
Q2: How did computational chemistry contribute to the understanding of this compound's properties?
A2: Ab initio calculations, specifically using the Hartree-Fock (RHF) and Density Functional Theory (B3LYP) methods with the LANL2DZ basis set, were performed to complement the experimental spectroscopic data []. These calculations provided theoretical vibrational frequencies and optimized geometries of the molecule. Comparing these theoretical results with experimental data allowed for the validation of the proposed molecular structure and a deeper understanding of the molecule's bonding characteristics and electronic structure.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
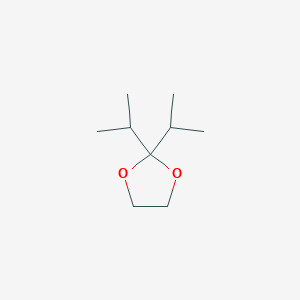


![5-Ethynyl-benzo[1,3]dioxole](/img/structure/B1361060.png)
